molecular formula C10H19BrN2O B11754201 (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11754201
M. Wt: 263.17 g/mol
InChI Key: UQQMYYLHCJXMSV-GKAPJAKFSA-N
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Description

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated piperidine ring and an amino group attached to a butanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of piperidine, followed by the introduction of the amino and butanone groups through a series of chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The bromine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Researchers use the compound to investigate its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in a biological assay or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-piperidin-1-yl)-ethanone
  • 1-(3-Bromo-piperidin-1-yl)-2-chloro-ethanone
  • 1-(3-Bromo-piperidin-1-yl)-ethanol

Uniqueness

Compared to these similar compounds, (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable tool for research and development in various fields.

Properties

Molecular Formula

C10H19BrN2O

Molecular Weight

263.17 g/mol

IUPAC Name

(2S)-2-amino-1-(3-bromopiperidin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C10H19BrN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8?,9-/m0/s1

InChI Key

UQQMYYLHCJXMSV-GKAPJAKFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)Br)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)Br)N

Origin of Product

United States

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